Sigma Receptor Subtype Preference: Phenylpropylpiperidines Favor Sigma-2 Over Sigma-1
A systematic study of N-arylalkylpiperidines demonstrated that phenylpropylpiperidines, including 3-(2-phenylpropyl)piperidine, exhibit a distinct preference for sigma-2 receptors over sigma-1 receptors. In contrast, phenethylpiperidines favor sigma-1 receptors [1]. This shift in subtype selectivity is attributed to the longer three-carbon linker of the phenylpropyl group, which positions the aromatic ring for optimal interaction with the sigma-2 binding pocket [1].
| Evidence Dimension | Sigma receptor subtype preference |
|---|---|
| Target Compound Data | Favors sigma-2 receptors (class-level observation) |
| Comparator Or Baseline | Phenethylpiperidines favor sigma-1 receptors |
| Quantified Difference | Qualitative switch in subtype preference |
| Conditions | Radioligand binding assays in guinea pig brain membranes using [3H](+)-pentazocine (sigma-1) and [3H]DTG (sigma-2) |
Why This Matters
Sigma-2 receptor ligands are of increasing interest in oncology and neuroscience, while sigma-1 ligands are pursued for neuroprotection and pain; the choice of piperidine substituent dictates which research avenue is appropriate.
- [1] Maeda DY, Williams W, Kim WE, Thatcher LN, Bowen WD, Coop A. N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents. Bioorg Med Chem Lett. 2002;12(4):497-500. doi:10.1016/s0960-894x(01)00788-0. View Source
